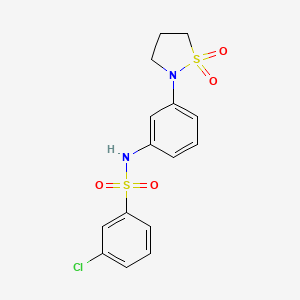
1-(4-fluorobenzyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Research in the field of organic synthesis has explored methodologies that could be relevant to the synthesis of complex urea derivatives, such as the target compound. For example, one study demonstrated a one-pot diastereoselective three-component reaction involving urea or thiourea with 2,3-dihydrofuran or 3,4-dihydro-2H-pyran with aromatic aldehydes, using novel reagents for the synthesis of furano and pyrano pyrimidinones (Ghorbani‐Vaghei et al., 2015). This type of reaction could potentially be adapted for the synthesis of our target compound, given the structural similarities.
Molecular Structure Analysis
Structural characterization is crucial for understanding the properties and reactivity of a compound. Research on similar structures has shown that single crystal diffraction techniques can be employed to determine the detailed molecular structure, revealing how specific substituents influence the overall conformation and stability of the compound (Kariuki et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and interactions of such compounds can be significantly influenced by their functional groups. Studies have shown that the presence of fluorobenzyl and thiophenyl groups can impact the compound's participation in various chemical reactions, including selective bonding and reactivity towards different reagents (Crich et al., 2009).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystal structure, are influenced by its molecular structure. Research on similar compounds has illustrated how modifications to the molecular framework can alter these properties, which is critical for the compound's application in various domains (Sharma et al., 2015).
Scientific Research Applications
Medicinal Chemistry Applications
Neuropeptide S Antagonist Activity : A study identified compounds with 4-fluorobenzyl urea as potent antagonists for Neuropeptide S, demonstrating the compound's relevance in exploring structure-activity relationships for therapeutic purposes (Zhang et al., 2008).
Cardiac Myosin Activation : Research into flexible urea derivatives, including compounds with tetrahydropyran-4-yl and 4-fluorobenzyl components, showed significant activity as selective cardiac myosin ATPase activators, which are promising for treating systolic heart failure (Manickam et al., 2017).
Radiopharmaceutical Applications
Fluorine-18 Labeling : A potent nonpeptide CCR1 antagonist was labeled with fluorine-18 for potential use in positron emission tomography (PET) imaging, showcasing the utility of fluorobenzyl and tetrahydropyran derivatives in developing radiotracers (Mäding et al., 2006).
Chemical Synthesis and Characterization
Chemoselective Synthesis : Research highlighted the chemoselective synthesis of highly functionalized benzo[h]quinolines and 4-benzylpyrans, indicating the versatility of pyran and thiophenyl compounds in synthesizing complex heterocyclic structures (Panwar et al., 2018).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(4-thiophen-2-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c19-15-5-3-14(4-6-15)12-20-17(22)21-13-18(7-9-23-10-8-18)16-2-1-11-24-16/h1-6,11H,7-10,12-13H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRVVRBZSOPYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCC2=CC=C(C=C2)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2482570.png)

![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2482575.png)



![N-(4-(indoline-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2482584.png)
![3-[(4-chlorophenyl)methyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2482585.png)





